molecular formula C11H11ClOS2 B13804078 1-(3-Chlorophenyl)-3,3-bis(methylsulfanyl)prop-2-EN-1-one CAS No. 56944-68-4

1-(3-Chlorophenyl)-3,3-bis(methylsulfanyl)prop-2-EN-1-one

Katalognummer: B13804078
CAS-Nummer: 56944-68-4
Molekulargewicht: 258.8 g/mol
InChI-Schlüssel: SOLPFAMKJGMEQF-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(3-Chloro-phenyl)-3,3-bis-methylsulfanyl-propenone is an organic compound characterized by the presence of a chloro-substituted phenyl ring and two methylsulfanyl groups attached to a propenone backbone

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-chloro-phenyl)-3,3-bis-methylsulfanyl-propenone typically involves the reaction of 3-chlorobenzaldehyde with a suitable methylsulfanyl reagent under controlled conditions. One common method involves the use of methylsulfanylacetone in the presence of a base such as sodium hydroxide or potassium carbonate. The reaction is carried out in an organic solvent like ethanol or methanol at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of 1-(3-chloro-phenyl)-3,3-bis-methylsulfanyl-propenone may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often incorporating continuous flow reactors and advanced purification techniques such as recrystallization and chromatography to ensure high-quality output.

Analyse Chemischer Reaktionen

Types of Reactions

1-(3-Chloro-phenyl)-3,3-bis-methylsulfanyl-propenone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride to yield alcohol derivatives.

    Substitution: The chloro group on the phenyl ring can be substituted with other nucleophiles like amines or thiols under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Amines or thiols in the presence of a base like sodium hydroxide or potassium carbonate.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Amino or thiol-substituted phenyl derivatives.

Wissenschaftliche Forschungsanwendungen

1-(3-Chloro-phenyl)-3,3-bis-methylsulfanyl-propenone has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound for the development of new pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 1-(3-chloro-phenyl)-3,3-bis-methylsulfanyl-propenone involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting certain enzymes or receptors, leading to its observed biological effects. For example, it may interfere with the activity of monoamine transporters or other proteins involved in cellular signaling pathways.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    3-Chloromethcathinone: A synthetic cathinone with a similar chloro-substituted phenyl ring.

    1-(3-Chlorophenyl)piperazine: A compound with a similar phenyl ring structure but different functional groups.

Uniqueness

1-(3-Chloro-phenyl)-3,3-bis-methylsulfanyl-propenone is unique due to the presence of two methylsulfanyl groups, which impart distinct chemical and biological properties compared to other similar compounds

Eigenschaften

CAS-Nummer

56944-68-4

Molekularformel

C11H11ClOS2

Molekulargewicht

258.8 g/mol

IUPAC-Name

1-(3-chlorophenyl)-3,3-bis(methylsulfanyl)prop-2-en-1-one

InChI

InChI=1S/C11H11ClOS2/c1-14-11(15-2)7-10(13)8-4-3-5-9(12)6-8/h3-7H,1-2H3

InChI-Schlüssel

SOLPFAMKJGMEQF-UHFFFAOYSA-N

Kanonische SMILES

CSC(=CC(=O)C1=CC(=CC=C1)Cl)SC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.